molecular formula C25H18F4N4 B2487802 5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 957040-67-4

5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2487802
CAS No.: 957040-67-4
M. Wt: 450.441
InChI Key: ALYVIMUFKYPAQB-UHFFFAOYSA-N
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Description

5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of difluorobenzyl groups, a pyrazole ring, and a carbonitrile group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Involves the reaction of 3,4-difluorobenzylamine with a suitable halogenated precursor.

    Cyclization: Formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Carbonitrile Formation: Introduction of the carbonitrile group through reactions with cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[bis(3,4-difluorobenzyl)amino]-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-[bis(3,4-difluorobenzyl)amino]-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern and the presence of the 4-methylphenyl group

Properties

IUPAC Name

5-[bis[(3,4-difluorophenyl)methyl]amino]-1-(4-methylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F4N4/c1-16-2-6-20(7-3-16)33-25(19(12-30)13-31-33)32(14-17-4-8-21(26)23(28)10-17)15-18-5-9-22(27)24(29)11-18/h2-11,13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYVIMUFKYPAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N(CC3=CC(=C(C=C3)F)F)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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